molecular formula C15H9N3O B6322849 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1165931-57-6

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B6322849
CAS No.: 1165931-57-6
M. Wt: 247.25 g/mol
InChI Key: YJCIIHOHTHVXLA-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds through the formation of an intermediate O-acyl amidoxime, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for 1,2,4-oxadiazoles, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-10-11-5-4-8-13(9-11)15-17-14(18-19-15)12-6-2-1-3-7-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCIIHOHTHVXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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